molecular formula C20H21BrN2O2S B2448609 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one CAS No. 851800-78-7

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2448609
CAS No.: 851800-78-7
M. Wt: 433.36
InChI Key: QKUOBAJOJOUTIU-UHFFFAOYSA-N
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Description

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methylsulfanyl group, and an ethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-2-25-18-9-5-15(6-10-18)13-19(24)23-12-11-22-20(23)26-14-16-3-7-17(21)8-4-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUOBAJOJOUTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features several significant structural components:

  • Imidazole Ring : Known for diverse pharmacological properties.
  • Bromophenyl Group : Enhances biological activity through electron-withdrawing effects.
  • Sulfanyl Group : Impacts reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties . For instance:

  • Mechanism : The imidazole moiety may interact with bacterial enzymes, inhibiting their function and leading to cell death.
  • Studies : A study showed that related imidazole derivatives demonstrated significant antibacterial activity against various strains, suggesting a potential application for this compound in treating infections .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies:

  • Case Study 1 : A derivative with a similar structure was tested against cancer cell lines (e.g., A-431 and Jurkat). It exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .
  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways critical for cell survival .

Antifungal Activity

The antifungal properties of related compounds have also been explored:

  • Mechanism : Interaction with fungal cell membranes, leading to increased permeability and cell lysis.
  • Findings : Compounds similar to this one have shown effective inhibition against Candida species, suggesting potential therapeutic uses in antifungal treatments .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis; modulation of signaling pathways
AntifungalDisruption of fungal cell membranes

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on human cancer cell lines. The results indicated:

  • Cell Lines Tested : A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • Results : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard treatments.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound showed comparable effectiveness to conventional antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the imidazole core can be functionalized with a (4-bromophenyl)methyl sulfanyl group using thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization Strategies :
    • Catalyst Selection : Use phase-transfer catalysts to enhance reactivity of sulfur nucleophiles.
    • Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions (e.g., oxidation of the sulfanyl group) .
    • Flow Chemistry : Implement continuous-flow systems to improve yield and reproducibility, as demonstrated in analogous imidazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl resonance at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).
    • HRMS : Verify molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₈BrN₂O₂S).
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as applied to similar imidazole derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antifungal Assays : Use Candida albicans and Aspergillus niger strains in broth microdilution assays (CLSI M27/M38 guidelines). Compare MIC values to reference drugs like fluconazole .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological efficacy and selectivity?

Methodological Answer:

  • SAR Study Design :
    • Substituent Libraries : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups on the phenyl rings.
    • Activity Mapping : Correlate logP values (lipophilicity) with antifungal potency. For example, bromine enhances membrane penetration, while ethoxy groups may reduce toxicity .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding to fungal CYP51 enzymes. Prioritize analogs with stronger hydrogen bonding to heme iron .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized sulfanyl groups) that may skew bioactivity results .
  • Stereochemical Confirmation : Compare enantiomers via chiral HPLC or circular dichroism. For example, unintended racemization during synthesis could reduce potency .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, inoculum size) to isolate variables .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Look for cleavage of the sulfanyl or ethoxy groups .
  • Microbial Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS. Track metabolites like 4-bromobenzoic acid .
  • QSAR Modeling : Predict half-life using software like EPI Suite, incorporating logD and molecular weight .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., GROMACS software) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfur atom’s susceptibility to oxidation) .
  • Pharmacophore Modeling : Generate 3D pharmacophores to guide analog design for improved target affinity .

Future Research Directions

  • Biocatalytic Synthesis : Explore enzymatic methods (e.g., lipases or cytochrome P450s) for stereoselective production, reducing reliance on harsh reagents .
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS/MS) to identify in vivo metabolites and assess toxicity .
  • Multi-Drug Resistance Studies : Investigate synergy with existing antifungals to combat resistance mechanisms .

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